molecular formula C20H23NO3S B12850412 N-Benzyl-N-ethyl-1-tosylcyclopropane-1-carboxamide

N-Benzyl-N-ethyl-1-tosylcyclopropane-1-carboxamide

Cat. No.: B12850412
M. Wt: 357.5 g/mol
InChI Key: YCNQROPWUVWWKB-UHFFFAOYSA-N
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Description

N-Benzyl-N-ethyl-1-tosylcyclopropane-1-carboxamide: is a synthetic organic compound that belongs to the class of cyclopropane carboxamides This compound is characterized by the presence of a benzyl group, an ethyl group, and a tosyl group attached to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-ethyl-1-tosylcyclopropane-1-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene is treated with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the cyclopropane derivative with tosyl chloride in the presence of a base such as pyridine.

    Formation of the Carboxamide: The final step involves the reaction of the tosylated cyclopropane with benzylamine and ethylamine to form the desired carboxamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Benzyl-N-ethyl-1-tosylcyclopropane-1-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry: N-Benzyl-N-ethyl-1-tosylcyclopropane-1-carboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: Research is ongoing to explore the compound’s potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N-ethyl-1-tosylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-Phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
  • N-Benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride

Comparison: N-Benzyl-N-ethyl-1-tosylcyclopropane-1-carboxamide is unique due to the presence of the tosyl group, which imparts specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for distinct applications in research and industry.

Properties

Molecular Formula

C20H23NO3S

Molecular Weight

357.5 g/mol

IUPAC Name

N-benzyl-N-ethyl-1-(4-methylphenyl)sulfonylcyclopropane-1-carboxamide

InChI

InChI=1S/C20H23NO3S/c1-3-21(15-17-7-5-4-6-8-17)19(22)20(13-14-20)25(23,24)18-11-9-16(2)10-12-18/h4-12H,3,13-15H2,1-2H3

InChI Key

YCNQROPWUVWWKB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2(CC2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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